Salmeterol Impurity A

Catalog No.
S883917
CAS No.
1798014-51-3
M.F
C20H25NO4
M. Wt
343.423
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salmeterol Impurity A

CAS Number

1798014-51-3

Product Name

Salmeterol Impurity A

IUPAC Name

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate

Molecular Formula

C20H25NO4

Molecular Weight

343.423

InChI

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2

InChI Key

CKGYCBLUVZONRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O

While Salmeterol is a widely studied medication for asthma, research specifically on Salmeterol Impurity A is currently limited. This impurity, also known as N-(hydroxymethyl)-salmeterol, forms during the manufacturing process of Salmeterol Xinafoate [].

Focus on Safety

Most research involving Salmeterol Impurity A centers around its safety profile. Regulatory bodies like the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) have established acceptable limits for this impurity in Salmeterol Xinafoate medications [, ]. These limits are set to ensure patient safety and minimize potential risks associated with the impurity.

Further Research Needed

Due to the limited research available, the specific effects and potential applications of Salmeterol Impurity A in scientific research are yet to be fully explored. Further studies are needed to understand its:

  • Physiological effects: This includes investigating any potential pharmacological activity or interaction with the body's systems.
  • Impact on Salmeterol Xinafoate: Research could explore if the impurity affects the efficacy or safety of the main drug.
  • Potential applications: Studies could investigate if Salmeterol Impurity A has any therapeutic potential itself, or if it could be used in other scientific research areas.

Salmeterol Impurity A, with the chemical structure identified as 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate, is a notable impurity associated with the pharmaceutical compound Salmeterol. Salmeterol is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The chemical has a CAS number of 1798014-51-3 and is characterized by its specific molecular formula, which contributes to its biological activity .

As Salmeterol Impurity A is not intended for therapeutic use, its mechanism of action within the body is not well understood. It likely lacks the desired bronchodilation effect of Salmeterol due to structural differences.

Future Research Directions

  • Further research could investigate the potential biological activity of Salmeterol Impurity A to determine if it has any unforeseen effects.
  • Developing methods for the complete removal or minimization of Salmeterol Impurity A during Salmeterol synthesis could improve production efficiency and ensure optimal drug purity.

The synthesis of Salmeterol Impurity A typically involves multi-step organic reactions that may include:

  • Formation of the Hydroxy Group: Utilizing phenolic compounds as starting materials to introduce hydroxymethyl groups.
  • Amination: Employing amine derivatives to create the beta-phenylbutylamine structure.
  • Esterification: Reacting the resultant alcohol with formic acid or its derivatives to form the final ester product.

These steps may vary based on the synthetic route chosen and can be optimized for yield and purity .

Salmeterol Impurity A primarily serves as a reference standard in pharmaceutical analysis and quality control. Its presence is monitored during the production of Salmeterol to ensure compliance with regulatory standards. Additionally, understanding its properties can aid in assessing the safety and efficacy profiles of formulations containing Salmeterol .

Salmeterol Impurity A can be compared with several related compounds that share structural or functional characteristics. Below is a comparison table highlighting its uniqueness against similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SalmeterolLong-acting beta-2 agonistBronchodilationPrimary therapeutic agent
FormoterolShorter acting beta-2 agonistBronchodilationFaster onset
AlbuterolShort-acting beta-2 agonistBronchodilationMore frequent dosing required
IndacaterolUltra-long acting beta-2 agonistSustained bronchodilationOnce-daily dosing

Salmeterol Impurity A stands out due to its role as an impurity rather than a therapeutic agent, emphasizing the importance of monitoring impurities in drug formulations for safety and efficacy purposes .

XLogP3

3.2

Dates

Modify: 2024-04-14

Explore Compound Types